Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate
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Overview
Description
Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate is an organofluorine compound with the molecular formula C8H7BrFNO3 and a molecular weight of 264.05 g/mol . This compound is a fluorinated ester, which is often used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate typically involves the esterification of 3-amino-5-bromo-6-fluoro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Ester Hydrolysis: Formation of 3-amino-5-bromo-6-fluoro-2-hydroxybenzoic acid.
Scientific Research Applications
Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-bromo-2-hydroxybenzoate: Similar structure but lacks the fluorine atom.
Methyl 3-amino-6-fluoro-2-hydroxybenzoate: Similar structure but lacks the bromine atom.
Uniqueness
Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a complex structure characterized by the presence of both bromine and fluorine atoms, which enhance its reactivity and biological interactions. The molecular formula is C10H8BrFNO3, indicating the presence of an amino group, hydroxyl group, and halogen substituents that contribute to its unique properties.
Property | Description |
---|---|
Molecular Formula | C10H8BrFNO3 |
Molecular Weight | 292.08 g/mol |
Functional Groups | Amino (-NH2), Hydroxyl (-OH), Ester (-COOCH3) |
Halogen Atoms | Bromine (Br), Fluorine (F) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects against diseases such as diabetes .
- Protein Interactions : It can bind to proteins, altering their conformation and function. This interaction may involve hydrogen bonding from the hydroxyl group and halogen bonding from the bromine and fluorine atoms.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties.
Antimicrobial Activity
A study evaluated the antimicrobial effects of similar compounds containing halogen substituents. These compounds demonstrated activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The mechanism suggested that these compounds could intercalate with DNA, disrupting bacterial replication .
Case Study: Anticancer Potential
In a preclinical study, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated that the compound could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and growth .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
Methyl 3-amino-5-bromo-2-hydroxybenzoate | Lacks fluorine atom | Moderate antibacterial activity |
Methyl 3-amino-6-fluoro-2-hydroxybenzoate | Lacks bromine atom | Lower enzyme inhibition |
Methyl 3-amino-5-bromo-4-fluoro-2-hydroxybenzoate | Different substitution pattern | Enhanced reactivity |
The presence of both bromine and fluorine in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds. This distinctive feature enhances its potential utility in various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial .
Properties
Molecular Formula |
C8H7BrFNO3 |
---|---|
Molecular Weight |
264.05 g/mol |
IUPAC Name |
methyl 5-amino-3-bromo-2-fluoro-6-hydroxybenzoate |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8(13)5-6(10)3(9)2-4(11)7(5)12/h2,12H,11H2,1H3 |
InChI Key |
VMEWDLDHGJCDKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1F)Br)N)O |
Origin of Product |
United States |
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